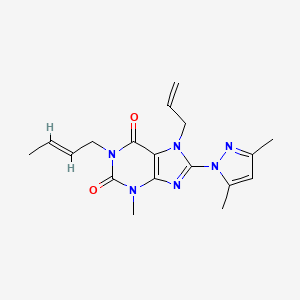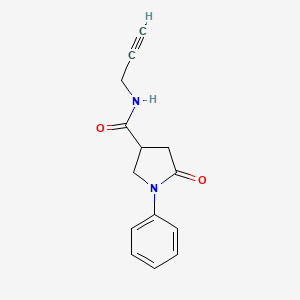![molecular formula C15H26N2 B2776564 {2-Amino-1-[4-(methylethyl)phenyl]ethyl}diethylamine CAS No. 927974-83-2](/img/structure/B2776564.png)
{2-Amino-1-[4-(methylethyl)phenyl]ethyl}diethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{2-Amino-1-[4-(methylethyl)phenyl]ethyl}diethylamine” is an organic compound that contains a total of 43 bonds, including 17 non-H bonds, 6 multiple bonds, 6 rotatable bonds, and 6 aromatic bonds. It has a six-membered ring, a primary aliphatic amine, and a tertiary aliphatic amine .
Synthesis Analysis
The synthesis of amines like “{2-Amino-1-[4-(methylethyl)phenyl]ethyl}diethylamine” can be complex. Amines can react with halogenoalkanes in a series of reactions to form secondary and tertiary amines and their salts, and quaternary ammonium salts .Molecular Structure Analysis
The molecular structure of “{2-Amino-1-[4-(methylethyl)phenyl]ethyl}diethylamine” includes a six-membered ring, a primary aliphatic amine, and a tertiary aliphatic amine . The SMILES string representation of this compound is "CCN(CC)C(CN)c1ccc(cc1)C©C" .Chemical Reactions Analysis
Amines like “{2-Amino-1-[4-(methylethyl)phenyl]ethyl}diethylamine” can act as nucleophiles due to the active lone pair of electrons on the nitrogen atom. They can react with halogenoalkanes to form a mixture of products, including secondary and tertiary amines and their salts, and quaternary ammonium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of amines depend on the number of organic substituents attached to the nitrogen atom. Amines can be primary, secondary, or tertiary. Compounds containing a nitrogen atom with four attached groups are called quaternary ammonium salts .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate, a compound similar in structure to the queried chemical, was studied for its efficiency in inhibiting corrosion of mild steel in acidic solutions. This study provides insights into the use of similar compounds in corrosion protection (Djenane et al., 2019).
Synthesis of Medicinal Compounds : A research on the synthesis of 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes, using diethylamine as an organocatalyst, highlights the potential of such compounds in the creation of medicinally significant substances (Pandit et al., 2016).
Antibacterial Activity : In silico evaluation of derivatives of 2-hydroxy-quinones, which are structurally related to the queried chemical, demonstrated potential antibacterial properties. This suggests the possible use of similar compounds in developing antibacterial agents (Figueredo et al., 2020).
Biochemical Studies : S-adenosylmethionine, a biological compound similar to the queried chemical, plays a significant role as a methyl donor in various biochemical reactions, suggesting the potential importance of related compounds in biochemical studies (Fontecave et al., 2004).
Environmental Studies : A study on aminopolycarboxylates, which include compounds structurally related to the queried chemical, provides valuable information on their occurrence in the environment and their potential environmental impacts (Schmidt et al., 2004).
Pharmacological Research : A study on the differentiation of receptors responsive to isoproterenol, using compounds structurally related to the queried chemical, offers insights into the pharmacological effects of such compounds (Lands et al., 1967).
Eigenschaften
IUPAC Name |
N,N-diethyl-1-(4-propan-2-ylphenyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-5-17(6-2)15(11-16)14-9-7-13(8-10-14)12(3)4/h7-10,12,15H,5-6,11,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRWJRYVRZQCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CN)C1=CC=C(C=C1)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-Amino-1-[4-(methylethyl)phenyl]ethyl}diethylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-bromophenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2776485.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2776486.png)





![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2776498.png)


![4-tert-butyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2776502.png)

